molecular formula C10H10BNO2 B1602650 (2-Methylquinolin-5-YL)boronic acid CAS No. 628692-16-0

(2-Methylquinolin-5-YL)boronic acid

Cat. No.: B1602650
CAS No.: 628692-16-0
M. Wt: 187 g/mol
InChI Key: AYBXNRMOAXIQMU-UHFFFAOYSA-N
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Description

“(2-Methylquinolin-5-YL)boronic acid” is a boronic acid derivative with a molecular weight of 187.01 .

Scientific Research Applications

Fluorescent Boronic Acids

A study by Cheng et al. (2010) explores a series of isoquinolinylboronic acids, including (2-Methylquinolin-5-YL)boronic acid, which exhibit high affinities for diol-containing compounds at physiological pH. These compounds, when interacting with sugars like D-glucose, show significant fluorescence changes, making them potential candidates for sensor design (Cheng et al., 2010).

Synthesis of Quinoline Derivatives

Trofimov et al. (2018) investigated the reaction of 2-methylquinoline with various compounds under mild conditions, leading to the formation of quinoline derivatives. This study highlights the chemical versatility and potential applications of 2-methylquinoline in synthesizing complex organic molecules (Trofimov et al., 2018).

Boronic Acid-Functionalized Copolymers

Vancoillie et al. (2016) discuss the synthesis of boronic acid-decorated poly(2-oxazoline)s. These (co)polymers exhibit responsiveness to pH and sugar concentrations, making them suitable for applications in drug delivery and sensor materials. The study addresses the challenges and advances in boronic acid-based polymer research (Vancoillie et al., 2016).

Chemosensor Design

Laughlin et al. (2012) studied the kinetic properties of the binding between arylboronic acids, including isoquinolinylboronic acids, and various sugars. These findings are crucial for understanding the rapid binding behavior of boronic acids with sugars, which is fundamental in designing effective chemosensors (Laughlin et al., 2012).

Photophysical Properties

Li et al. (2010) synthesized a series of novel quinoline-based aryl-substituted styryl derivatives, starting with this compound. This work contributes to understanding the photophysical properties of these compounds, which could be significant in the development of new materials and sensors (Li et al., 2010).

C–H Borylation Studies

Tajuddin et al. (2012) conducted a study on the borylation of quinolines, including 2-methylquinoline, which provides insights into the regiochemistry and selectivity of these reactions. This research is pertinent in the context of late-stage functionalization of heterocycles like quinolines (Tajuddin et al., 2012).

Scientific Research Applications of this compound

1. Fluorescent Sensor Design

  • Fluorescent Boronic Acids for Diol Recognition: A class of isoquinolinylboronic acids, including this compound, shows high affinity for diol-containing compounds at physiological pH, making them suitable for sensor design. These acids exhibit significant fluorescence changes upon binding with diols like D-glucose (Cheng et al., 2010).

2. Organic Synthesis

  • Synthesis of Quinoline Derivatives: The compound reacts with 1-(het)aryl-3-phenylprop-2-yn-1-ones under mild conditions to form 2-{5’-(het)aryl[1,1’:3’,1”]terphenyl-4’-yl}quinolines. This highlights its utility in synthesizing complex organic molecules (Trofimov et al., 2018).

3. Polymer Chemistry

  • Boronic Acid-Functionalized Copolymers: The compound is part of research on boronic acid-functionalized polymers, which are responsive to pH and sugar concentrations. These properties make them useful in responsive membranes and sensor materials (Vancoillie et al., 2016).

4. Chemosensor Kinetics

  • Kinetic Study of Boronic Acid-Diol Binding: The compound's binding kinetics with various sugars were studied, providing insights into its rapid binding behavior, crucial for the design of effective chemosensors (Ni et al., 2012).

5. Photophysical Properties

  • Quinoline-Based Aryl Substituted Styryl Derivatives: The compound's reactions with boronic acid derivatives were studied to create novel quinoline-based derivatives, shedding light on photophysical properties relevant to material development (Li et al., 2010).

Mechanism of Action

Target of Action

The primary target of (2-Methylquinolin-5-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of carbon–carbon bond formation. It plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating carbon–carbon bonds . The downstream effects of this pathway include the formation of complex organic compounds through the creation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared

Result of Action

The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used, such as the synthesis of a particular organic compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by air and moisture . Additionally, the efficacy of the Suzuki–Miyaura coupling reaction can be influenced by the presence of other chemicals in the reaction environment .

Biochemical Analysis

Biochemical Properties

(2-Methylquinolin-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a biochemical tool in various applications, including sensing and enzyme inhibition .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to the inhibition or activation of metabolic pathways, thereby affecting cellular homeostasis . Additionally, this compound has been shown to impact the electrophoresis of glycated molecules, highlighting its role in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which is a key mechanism in its function as an enzyme inhibitor or activator . This interaction can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular function and metabolic imbalances . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The interaction with specific enzymes, such as those involved in the Suzuki–Miyaura coupling, highlights its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The distribution of this compound within tissues can also affect its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(2-methylquinolin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBXNRMOAXIQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=NC2=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591796
Record name (2-Methylquinolin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628692-16-0
Record name (2-Methylquinolin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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